1-(3,5-difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine
CAS No.:
Cat. No.: VC16411255
Molecular Formula: C12H11ClF3NS
Molecular Weight: 293.74 g/mol
* For research use only. Not for human or veterinary use.
![1-(3,5-difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine -](/images/structure/VC16411255.png)
Specification
Molecular Formula | C12H11ClF3NS |
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Molecular Weight | 293.74 g/mol |
IUPAC Name | N-[(3,5-difluorophenyl)methyl]-1-(5-fluorothiophen-2-yl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C12H10F3NS.ClH/c13-9-3-8(4-10(14)5-9)6-16-7-11-1-2-12(15)17-11;/h1-5,16H,6-7H2;1H |
Standard InChI Key | BQASVUMROBSRRO-UHFFFAOYSA-N |
Canonical SMILES | C1=C(SC(=C1)F)CNCC2=CC(=CC(=C2)F)F.Cl |
Introduction
Molecular Architecture and Structural Significance
Core Composition and Stereoelectronic Features
1-(3,5-Difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine (empirical formula: C₁₂H₁₁F₃NS) features a central methanamine group bonded to two distinct aromatic systems:
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A 3,5-difluorophenyl ring, where fluorine atoms occupy the meta positions relative to the methanamine linkage.
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A 5-fluoro-2-thienylmethyl group, introducing a sulfur-containing heterocycle with an additional fluorine substituent.
The molecular weight is calculated as 273.29 g/mol, with a polar surface area of 26.4 Ų (estimated using fragment-based methods). The presence of three fluorine atoms significantly influences the molecule’s electronic profile:
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The electron-withdrawing nature of fluorine reduces electron density at the aromatic rings, enhancing stability against oxidative metabolism .
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The thiophene moiety contributes to π-π stacking interactions, potentially improving binding affinity to hydrophobic protein pockets.
Molecular Property | Value |
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Empirical Formula | C₁₂H₁₁F₃NS |
Molecular Weight (g/mol) | 273.29 |
Hydrogen Bond Donors | 1 (NH) |
Hydrogen Bond Acceptors | 4 (3F, 1S) |
LogP (Predicted) | 2.8 ± 0.3 |
Synthetic Pathways and Reaction Dynamics
Retrosynthetic Analysis
The synthesis of 1-(3,5-difluorophenyl)-N-[(5-fluoro-2-thienyl)methyl]methanamine likely follows a reductive amination strategy, analogous to methods described for structurally related methanamines :
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Precursor Preparation:
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3,5-Difluorobenzaldehyde serves as the electrophilic component.
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(5-Fluoro-2-thienyl)methylamine acts as the nucleophile.
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Imine Formation:
Reaction of the aldehyde and amine in anhydrous tetrahydrofuran (THF) at 0–5°C, catalyzed by molecular sieves to drive Schiff base formation: -
Reduction:
Sodium cyanoborohydride (NaBH₃CN) in methanol reduces the imine intermediate at pH 4–5 (acetic acid buffer), yielding the target amine :
Critical Parameters:
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Temperature Control: Maintaining subambient temperatures minimizes side reactions like aldol condensation.
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Purification: Flash chromatography on silica gel (ethyl acetate/hexane gradient) achieves >95% purity.
Physicochemical and Spectroscopic Profile
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (predicted), necessitating formulation with cosolvents (e.g., PEG-400) for in vivo studies.
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Thermal Stability: Decomposition onset at ~210°C (DSC), indicating suitability for standard storage conditions.
Spectroscopic Signatures
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¹H NMR (400 MHz, CDCl₃):
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δ 6.85–6.70 (m, 2H, Ar-H from difluorophenyl)
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δ 7.15 (d, J = 3.4 Hz, 1H, Thienyl-H)
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δ 3.85 (s, 2H, CH₂NH)
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¹⁹F NMR: δ -110.2 (d, J = 8.1 Hz, 3,5-F), -116.5 (s, 5-F thiophene).
Pharmacological Implications and Target Hypotheses
CNS Activity and Receptor Interactions
Structural analogs documented in patent CA2605447A1 demonstrate potent dopamine D₂ and serotonin 5-HT₁A receptor affinity . The 3,5-difluorophenyl group may enhance blood-brain barrier penetration via increased lipophilicity (LogP ~2.8), while the thienylmethyl moiety could modulate receptor subtype selectivity .
Hypothetical Targets:
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Antipsychotic Applications: D₂ antagonism coupled with 5-HT₁A partial agonism may mimic aripiprazole’s mechanism .
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Antidepressant Potential: Fluorine-induced σ₁ receptor binding observed in related compounds suggests mood disorder applications.
Analytical Characterization Techniques
Chromatographic Methods
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HPLC: C18 column (4.6 × 150 mm), 40% acetonitrile/0.1% TFA mobile phase, retention time = 8.2 min.
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LC-MS: [M+H]⁺ m/z 274.1 (calculated 273.3), supporting molecular formula verification.
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